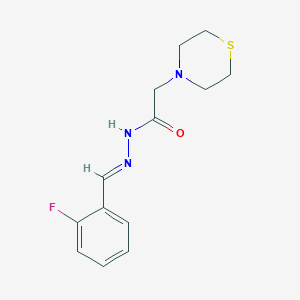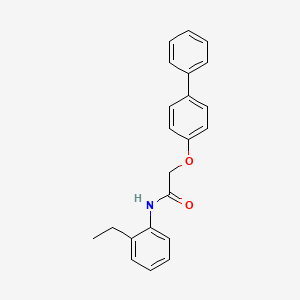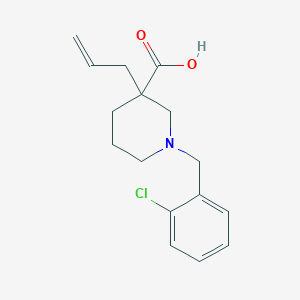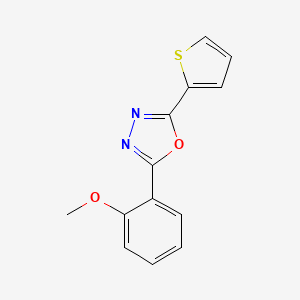![molecular formula C16H15N3OS2 B5517500 5-{[(4-methoxyphenyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5517500.png)
5-{[(4-methoxyphenyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(4-methoxyphenyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol is a derivative of 4H-1,2,4-triazole-3-thiol, a class of compounds known for their versatile chemical properties and potential for pharmacological activity. These derivatives are synthesized through various chemical reactions, involving the alkylation of precursor triazole-thiones with different alkylating agents. The compound's structure and chemical properties allow for significant interactions, leading to its potential use in various scientific applications, excluding drug use and dosage considerations.
Synthesis Analysis
The synthesis involves the alkylation of 3-(2-, 3-, and 4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones with various alkyl halides to produce a series of S-alkylated derivatives, including 5-{[(4-methoxyphenyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol compounds. This process requires specific reagents and conditions to achieve the desired chemical transformation, ensuring the production of the target compound with high purity and yield (Labanauskas et al., 2004).
Molecular Structure Analysis
The molecular structure of these triazole derivatives has been extensively studied, revealing a core triazole ring substituted with various functional groups that significantly influence the compound's physical and chemical properties. Advanced analytical techniques, such as X-ray diffraction, NMR spectroscopy, and mass spectrometry, are employed to elucidate the compound's detailed structure, providing insights into its potential chemical behavior and interactions (Wurfer & Badea, 2021).
Applications De Recherche Scientifique
Molecular Stabilities and Anticancer Applications
A study conducted by Karayel (2021) focused on the molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole, highlighting their potential as EGFR inhibitors and anti-cancer agents. The research demonstrated that certain derivatives exhibit strong binding affinities, suggesting their effectiveness in cancer treatment through targeting EGFR binding pockets (Karayel, 2021).
Antimicrobial Activities
Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some of these compounds were found to possess good or moderate activities against various test microorganisms, indicating their potential application in developing new antimicrobial agents (Bektaş et al., 2010).
Corrosion Inhibition
Yadav et al. (2013) explored the corrosion inhibition performance of benzimidazole derivatives for mild steel in HCl, uncovering that these compounds effectively inhibit corrosion, which could be beneficial for protecting industrial materials (Yadav et al., 2013).
Synthesis and Physicochemical Properties
Research by Sameluk and Kaplaushenko (2015) delved into the synthesis and physicochemical properties of acetonitrilothio-1,2,4-triazoles, revealing their pharmacological activity potential, including antitumor, anti-inflammatory, and antioxidant activities. This opens up possibilities for the development of new drugs based on 1,2,4-triazole derivatives (Sameluk & Kaplaushenko, 2015).
Anti-inflammatory Activity
Labanauskas et al. (2004) synthesized new 1,2,4-triazole derivatives and tested their anti-inflammatory activity. The study found that certain derivatives exhibit significant anti-inflammatory effects, suggesting their use in creating new anti-inflammatory therapies (Labanauskas et al., 2004).
Propriétés
IUPAC Name |
3-[(4-methoxyphenyl)sulfanylmethyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c1-20-13-7-9-14(10-8-13)22-11-15-17-18-16(21)19(15)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFBIHGWKFFJPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2=NNC(=S)N2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3aS*,6aS*)-2-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}hexahydrocyclopenta[c]pyrrol-3a(1H)-yl]methanol](/img/structure/B5517417.png)
![7-(2,4-dimethoxybenzyl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5517421.png)

![methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5517441.png)


![1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5517458.png)

![methyl 3-(cyclobutylmethoxy)-5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]benzoate hydrochloride](/img/structure/B5517469.png)
![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5517477.png)
![5-chloro-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine](/img/structure/B5517488.png)

![2,3,3-trichloro-2-propen-1-yl 4-[(3-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5517495.png)
![4-[(4-chlorophenyl)sulfonyl]-4-methyl-2-pentanone](/img/structure/B5517512.png)